1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound with the molecular formula C17H13ClN4O2S. It is known for its unique structure, which combines a nitrophenyl group, a chlorophenyl group, and a thiazolyl hydrazone moiety.
Preparation Methods
The synthesis of 1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 1-(4-nitrophenyl)ethanone with 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The hydrazone moiety can react with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or thiols, and acidic or basic conditions depending on the specific reaction .
Scientific Research Applications
1-(4-Nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole and nitrophenyl groups, which are known to exhibit biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes or receptors. The nitrophenyl and thiazole groups may play a role in binding to these targets, leading to inhibition of microbial growth or other biological effects. Further research is needed to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone include:
- 1-(4-nitrophenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-(4-nitrophenyl)ethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical reactivity and biological activity, highlighting the uniqueness of each derivative .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c1-11(12-4-8-15(9-5-12)22(23)24)20-21-17-19-16(10-25-17)13-2-6-14(18)7-3-13/h2-10H,1H3,(H,19,21)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSDHJALOBPJRM-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.